ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate is a chemical compound that features a tetrahydrofuran ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate typically involves the reaction of tetrahydrofuran derivatives with pyrazole carboxylates under specific conditions. One common method includes the use of tetrahydrofuran-3-yl methanol as a starting material, which is then reacted with ethyl pyrazole-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-(Tetrahydrofuran-3-yl)methanol: A related compound with a similar tetrahydrofuran ring structure.
Bis(tetrahydrofurfuryl) ether: Another compound featuring tetrahydrofuran rings, used in different applications.
Uniqueness
Ethyl 3-((tetrahydrofuran-3-yl)oxy)-1H-pyrazole-4-carboxylate is unique due to the combination of its tetrahydrofuran and pyrazole rings, along with the ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 5-(oxolan-3-yloxy)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(13)8-5-11-12-9(8)16-7-3-4-14-6-7/h5,7H,2-4,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXDZJPTHZSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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